![molecular formula C12H12N2O B14588943 7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one CAS No. 61319-89-9](/img/structure/B14588943.png)
7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has garnered interest due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ZrCl4 as a catalyst at 70°C for 1-2 hours, followed by the addition of K2CO3 in DMF at 128°C for 3-6 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4 and H2O2.
Reduction: Common reducing agents include NaBH4 and LiAlH4.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Applications De Recherche Scientifique
7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and cancer.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]-chromen-6-one: Another heterocyclic compound with similar structural features.
6H-benzo[c]chromen-6-one derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Uniqueness
7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one is unique due to its specific arrangement of nitrogen atoms within the naphthyridine ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
61319-89-9 |
|---|---|
Formule moléculaire |
C12H12N2O |
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one |
InChI |
InChI=1S/C12H12N2O/c15-12-8-3-1-2-4-10(8)14-11-7-13-6-5-9(11)12/h5-7H,1-4H2,(H,14,15) |
Clé InChI |
LTALMVPMSPZBJI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=O)C3=C(N2)C=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14588861.png)


![2-[(4-Chlorophenyl)methyl]-1-(4-hydroxyphenyl)-3-phenylpropan-1-one](/img/structure/B14588887.png)

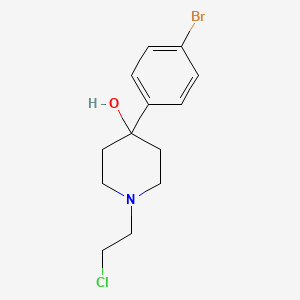
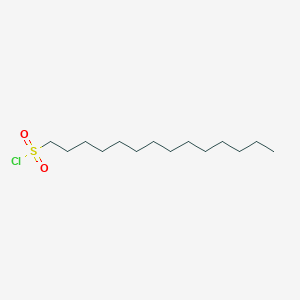
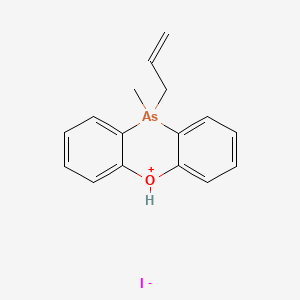
![2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14588917.png)
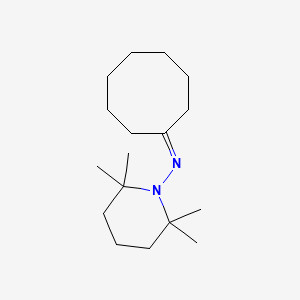
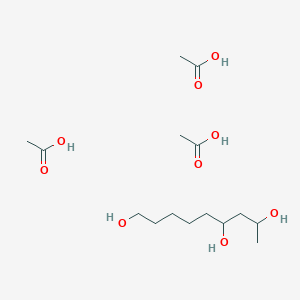

![1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14588963.png)
![4-[5-(2-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14588968.png)
